N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine
Overview
Description
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine, also known as RO-20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important signaling molecule in the body. Inhibition of PDE4 by RO-20-1724 leads to an increase in cAMP levels, which can have various biochemical and physiological effects.
Mechanism of Action
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine selectively inhibits PDE4, which is predominantly expressed in immune cells, smooth muscle cells, and the brain. PDE4 hydrolyzes cAMP to AMP, thereby reducing the intracellular levels of cAMP. Inhibition of PDE4 by N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine leads to an increase in cAMP levels, which can activate various downstream signaling pathways. The exact mechanism of action of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine is still being investigated, but it is believed to involve the modulation of intracellular calcium levels and the activation of protein kinase A (PKA) and exchange protein activated by cAMP (EPAC).
Biochemical and physiological effects:
The increase in cAMP levels induced by N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine can have various biochemical and physiological effects. In immune cells, cAMP can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In smooth muscle cells, cAMP can induce relaxation and bronchodilation. In the brain, cAMP can enhance synaptic plasticity and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine has been widely used as a pharmacological tool to study the role of PDE4 and cAMP signaling in various biological processes. Its selectivity for PDE4 and its well-characterized pharmacokinetics and pharmacodynamics make it a useful compound for in vitro and in vivo experiments. However, its relatively low potency and solubility can limit its use in certain applications.
Future Directions
There are several potential future directions for the research on N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine. One direction is to further investigate its therapeutic potential in various diseases, such as asthma, COPD, Alzheimer's disease, and schizophrenia. Another direction is to explore its effects on other signaling pathways and its interactions with other compounds. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine could lead to the discovery of new drugs for the treatment of various diseases.
Scientific Research Applications
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-ethoxyphenyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, bronchodilator, and cognitive-enhancing effects in preclinical studies. It has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-ethoxyphenyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-12-7-5-11(6-8-12)18-14(16)20-15-17-10(3)9(2)13(21)19-15/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBPXODYFTUSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=C(C(=O)N2)C)C)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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